N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based compound characterized by a dihydropyridazine core substituted with a 4-fluorobenzyl group at position 1 and a 2-ethoxyphenylcarboxamide moiety at position 2. The ethoxy group at the ortho position of the phenyl ring distinguishes it from closely related derivatives, which often feature methoxy, carbamoyl, or halogenated substituents (see Table 1).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-2-27-18-6-4-3-5-16(18)22-20(26)17-11-12-19(25)24(23-17)13-14-7-9-15(21)10-8-14/h3-12H,2,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLMIBVUBYQQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives are widely explored for their pharmacological properties, particularly as protease inhibitors. Below is a detailed comparison of the target compound with structurally similar analogs from the evidence:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorobenzyl group is a conserved feature across analogs, likely contributing to target binding via hydrophobic and dipole interactions . Ethoxy vs. Methoxy: The target compound’s 2-ethoxyphenyl group may offer improved membrane permeability compared to smaller methoxy substituents (e.g., in BG15662) but could introduce steric hindrance . Carbamoyl vs. Halogenated Groups: BI83805’s 2-carbamoylphenyl group (vs.
Synthetic Feasibility :
- Compounds with cyclopropylcarbamoyl groups (e.g., Compound 9) achieve high yields (90%) via optimized amide coupling, whereas derivatives requiring trituration (e.g., Compound 19) show challenges in NMR purity due to solvent interference .
Physicochemical Properties :
- The trifluoromethyl group in the pyrimidine derivative significantly increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
